molecular formula C22H23FN4O2 B11147423 [4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11147423
M. Wt: 394.4 g/mol
InChI Key: HIXFSRUHKNILIN-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a methoxyphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenylpiperazine with 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions and the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials may enhance their performance in various applications, such as coatings, adhesives, and electronic devices .

Mechanism of Action

The mechanism of action of [4-(4-fluorophenyl)piperazino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H23FN4O2/c1-25-21(15-20(24-25)16-3-9-19(29-2)10-4-16)22(28)27-13-11-26(12-14-27)18-7-5-17(23)6-8-18/h3-10,15H,11-14H2,1-2H3

InChI Key

HIXFSRUHKNILIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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